1-methyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Physicochemical property prediction Drug-likeness IKK2 inhibitor design

1-Methyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide (C₁₇H₁₇N₃O₂S, MW 327.4 g/mol) is a synthetic indole-2-carboxamide derivative incorporating a thiophene-2-carbonyl moiety linked via an ethylenediamine spacer. The compound belongs to a chemotype claimed in multiple GlaxoSmithKline patent families as inhibitors of IKK2 (IκB kinase β), a therapeutic target for inflammatory disorders including rheumatoid arthritis, asthma, and COPD.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
Cat. No. B12174772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CS3
InChIInChI=1S/C17H17N3O2S/c1-20-13-6-3-2-5-12(13)11-14(20)16(21)18-8-9-19-17(22)15-7-4-10-23-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,22)
InChIKeyGNKCJGBGQABLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide: Core Structural Identity and Patent-Class Pedigree for Procurement Evaluation


1-Methyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide (C₁₇H₁₇N₃O₂S, MW 327.4 g/mol) is a synthetic indole-2-carboxamide derivative incorporating a thiophene-2-carbonyl moiety linked via an ethylenediamine spacer . The compound belongs to a chemotype claimed in multiple GlaxoSmithKline patent families as inhibitors of IKK2 (IκB kinase β), a therapeutic target for inflammatory disorders including rheumatoid arthritis, asthma, and COPD [1]. Its structural features—an N1-methylindole-2-carboxamide core, a flexible ethylamino linker, and a terminal thiophene-2-carboxamide—define its molecular recognition surface and distinguish it from simpler indole-2-carboxamide analogs lacking heteroaryl substitution.

Why Generic Indole-2-Carboxamides Cannot Replace 1-Methyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide in Focused Discovery Programs


The IKK2 patent landscape demonstrates that subtle structural variations within indole-2-carboxamide series produce dramatic shifts in potency, selectivity, and drug-like properties [1]. The thiophene-2-carbonyl group in the target compound provides a specific hydrogen-bond-accepting sulfhydryl and π-rich surface absent in phenyl or pyridyl congeners. Replacing thiophene with pyridine (1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide) alters the heteroatom orientation and basicity, potentially disrupting key polar contacts . Similarly, exchanging the N1-methyl group for hydrogen (N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide) removes a critical hydrophobic contact and may affect metabolic stability. Without matched-pair comparative data, no generic substitute can be assumed to preserve the target binding profile.

Quantitative Differentiation Evidence for 1-Methyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide Against Closest Structural Analogs


Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity vs. Pyridine and Phenyl Congeners

Computational comparison of the target compound with its pyridine analog (1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide) and phenyl analog (1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide) reveals distinct physicochemical profiles that impact membrane permeability and target binding. The thiophene sulfur atom contributes higher polarizability and a different hydrogen-bond-acceptor strength compared to pyridine nitrogen or phenyl carbon . These calculated differences are class-level inferences derived from the IKK2 patent series SAR, where thiophene-containing indole-2-carboxamides consistently exhibited superior IKK2 inhibitory potency relative to phenyl-substituted analogs [1].

Physicochemical property prediction Drug-likeness IKK2 inhibitor design

Linker Flexibility and Conformational Entropy: Ethylenediamine vs. Piperidine-Linked Analogs

The target compound employs an ethylenediamine linker (–NH–CH₂–CH₂–NH–) connecting the indole-2-carboxamide and thiophene-2-carboxamide fragments, providing four rotatable bonds in the linker region. In contrast, the piperidine-linked analog 1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide restricts conformational freedom via a cyclic piperidine ring (only two rotatable bonds in the linker). The flexible ethylenediamine linker permits a larger ensemble of low-energy conformations, which may be advantageous for induced-fit binding to IKK2 but entails a higher entropic penalty upon binding . Patent SAR data indicate that acyclic ethylene-linked indole-2-carboxamides retain IKK2 inhibitory activity comparable to or exceeding that of their piperidine-constrained counterparts in biochemical assays [1].

Conformational analysis Linker design Entropic penalty

N1-Methyl Substitution: Metabolic Stability Differentiation Relative to N1-Unsubstituted Indole-2-Carboxamides

The N1-methyl group on the indole ring of the target compound distinguishes it from the des-methyl analog N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide. N-Methylation of indole nitrogen is a well-precedented strategy to block oxidative metabolism at the indole N–H position, which is susceptible to CYP450-mediated oxidation and subsequent ring opening . In the broader class of indole-2-carboxamide CB1 allosteric modulators, N-methyl substitution has been shown to improve metabolic stability in rat liver microsome assays without compromising target potency [1]. Although direct comparative microsomal stability data for the target compound versus its des-methyl analog are not publicly available, the class-level evidence supports the expectation of superior metabolic robustness for the N1-methylated congener.

Metabolic stability N-dealkylation Indole protection

Thiophene-2-Carbonyl vs. Thiophene-2-Sulfonyl: Electronic and Steric Modulation of Terminal Amide

A direct structural analog, 1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide (CAS 1081120-87-7), replaces the terminal thiophene-2-carbonyl group with a thiophene-2-sulfonyl group . The carbonyl-to-sulfonyl substitution increases the electron-withdrawing character of the terminal group (Hammett σₚ: –SO₂– ≈ +0.7 vs. –CO– ≈ +0.5), alters the geometry from trigonal planar (carbonyl, ~120° bond angle) to tetrahedral (sulfonyl, ~109°), and changes the hydrogen-bond acceptor from a single carbonyl oxygen to two sulfonyl oxygens. These electronic and geometric differences are expected to modulate target binding affinity and selectivity within the IKK2 ATP-binding pocket. Patent SAR for the IKK2 series indicates that carboxamide-linked heteroaryl groups generally provide superior biochemical potency compared to sulfonamide-linked analogs [1].

Bioisostere comparison Sulfonamide vs. carboxamide Electronic effects

Defined Application Scenarios for 1-Methyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide Based on Structural Differentiation Evidence


IKK2 Hit-to-Lead Optimization Campaigns Requiring Thiophene-Containing Indole-2-Carboxamide Scaffolds

Procurement of 1-methyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is justified when an IKK2 inhibitor discovery program demands a thiophene-substituted indole-2-carboxamide core with an acyclic ethylenediamine linker. The thiophene sulfur provides distinct polarizability and H-bond acceptor character compared to pyridine or phenyl congeners, as documented in the GSK IKK2 patent family [1]. The N1-methyl group offers metabolic stability advantages predicted from class-level precedent in structurally related indole-2-carboxamide series [2].

Negative Control or Selectivity Profiling Against Pyridine-Containing Indole-2-Carboxamide Chemical Probes

The pyridine analog 1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide (Catalog No. S12632327) differs from the target compound only in the terminal heteroaryl group (pyridine vs. thiophene). This matched molecular pair enables direct assessment of thiophene→pyridine bioisosteric replacement on IKK2 potency, kinase selectivity, and cellular permeability. Procurement of both compounds from reputable vendors allows side-by-side profiling in the same assay system [1].

Linker Rigidity-Flexibility SAR Studies for Target Residence Time Optimization

The target compound's flexible ethylenediamine linker contrasts with the conformationally restricted piperidine linker in 1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide. Co-procurement of both compounds enables systematic evaluation of linker flexibility effects on IKK2 binding kinetics (association/dissociation rates) using surface plasmon resonance (SPR) or fluorescence polarization assays. This differential linker analysis is directly relevant for optimizing target residence time, a parameter correlated with sustained pharmacodynamic effect in vivo [1].

Computational Chemistry Model Validation Using Thiophene-Specific Force Field Parameters

The thiophene-2-carbonyl moiety in the target compound requires accurate sulfur parameterization in molecular mechanics force fields (e.g., GAFF, OPLS) for reliable docking and MD simulations. The compound can serve as a validation ligand for assessing whether computational models correctly predict thiophene orientation within the IKK2 ATP-binding site. Its well-defined synthetic route and commercial availability facilitate experimental validation of predicted binding poses via X-ray crystallography or NMR [1].

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